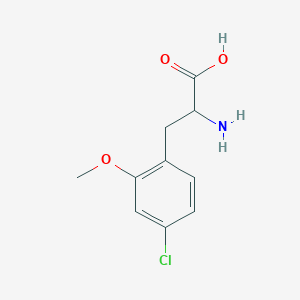
2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氨基-3-(4-氯-2-甲氧基苯基)丙酸是一种有机化合物,属于氨基酸类。其特征在于含有氨基、羧酸基和取代的芳香环。
准备方法
合成路线和反应条件
2-氨基-3-(4-氯-2-甲氧基苯基)丙酸的合成可以通过几种方法实现。一种常见的方法是使用铃木-宫浦偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应。 该方法在温和且对官能团耐受的条件下利用硼试剂和钯催化剂 .
工业生产方法
该化合物的工业生产通常涉及大规模的有机合成技术。该过程可能包括使用自动化反应器和连续流系统来确保高产率和纯度。反应条件经过优化,以最大限度地减少副产物并提高效率。
化学反应分析
反应类型
2-氨基-3-(4-氯-2-甲氧基苯基)丙酸会发生多种类型的化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂,例如高锰酸钾或过氧化氢。
还原: 此反应涉及添加氢或去除氧,通常使用还原剂,例如硼氢化钠或氢化铝锂。
取代: 此反应涉及用另一个官能团取代一个官能团,通常在特定条件下使用亲核试剂或亲电试剂。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化铝锂。
取代: 亲核试剂,如氢氧根离子,亲电试剂,如卤素。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
Research indicates that this compound exhibits notable biological activities, primarily due to its structural similarity to neurotransmitters. Its potential applications can be categorized into several key areas:
Pharmacological Applications
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive function. Studies suggest that it can enhance synaptic transmission, providing therapeutic benefits for conditions such as depression and anxiety .
- Antitumor Activity : Preliminary studies have shown that 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid exhibits antiproliferative effects on various cancer cell lines. For instance, it has demonstrated inhibitory actions against HCT-116 cells, with IC50 values indicating significant potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests suggest that it disrupts bacterial cell membranes, making it a candidate for antibiotic development .
Enzyme Interaction Studies
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its interactions with enzyme systems could lead to the development of new therapeutic agents targeting metabolic disorders .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and inflammation in neuronal cells, suggesting its potential use in treating neurodegenerative diseases like Parkinson's .
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to its ability to interfere with bacterial membrane integrity, highlighting its potential as a lead compound for antibiotic therapies .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, including:
- Esterification : The carboxylic acid group can undergo esterification reactions to form esters.
- Reduction/Oxidation : Depending on the reagents used, various functional groups can be introduced or modified .
作用机制
2-氨基-3-(4-氯-2-甲氧基苯基)丙酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能作为某些酶、受体或信号通路抑制剂或激活剂。确切的机制取决于其应用的背景以及所研究的特定生物系统。
相似化合物的比较
类似化合物
- 2-氨基-3-(4-羟基苯基)丙酸
- 2-氨基-3-(4-硝基苯基)丙酸
- 2-氨基-3-(4-乙氧基苯基)丙酸
独特性
2-氨基-3-(4-氯-2-甲氧基苯基)丙酸的独特性在于芳香环上同时存在氯和甲氧基。这种取代基的组合会影响化合物的反应性、溶解度和生物活性,使其区别于其他类似化合物。
生物活性
2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid is a compound of significant interest due to its potential biological activities. It is characterized by its unique structure, which includes an amino group, a chloro substituent, and a methoxy group on the aromatic ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C10H12ClNO2
- Molar Mass : 215.66 g/mol
The presence of both chloro and methoxy groups significantly influences the compound's reactivity and biological activities, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking their activity. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets, potentially interfering with cellular signaling pathways.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties . In vitro studies have shown that derivatives of similar compounds can reduce cell viability in various cancer cell lines, including A549 non-small cell lung cancer cells. For example, compounds structurally related to this acid demonstrated significant cytotoxicity against these cells .
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound 20 | A549 | 50% |
| Compound 22 | A549 | 68.7% |
| Compound 29 | A549 | 31.2% |
These findings suggest that modifications to the phenyl ring can lead to enhanced anticancer activity, making this compound a promising scaffold for further development .
Antioxidant Activity
The compound has also been studied for its antioxidant properties . In assays such as the DPPH radical scavenging test, compounds with similar structures exhibited potent antioxidant capabilities. This suggests that this compound may play a role in reducing oxidative stress within biological systems .
Case Studies
-
Study on Enzyme Inhibition :
- A study investigated the inhibition of specific enzymes by derivatives of this compound. The results indicated that the compound effectively inhibited enzyme activity in vitro, suggesting potential therapeutic applications in diseases where enzyme modulation is beneficial.
-
Antimicrobial Properties :
- Another research effort focused on the antimicrobial activity of similar compounds against various bacterial strains. The findings revealed moderate to good inhibitory effects against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for its potential as an antimicrobial agent .
属性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC 名称 |
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChI 键 |
CRVNEIVGFSMKNQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















